(S)-1-Benzyl-3,3-difluoropiperidin-4-ol

pKa modulation CNS drug design blood-brain barrier penetration

Medicinal chemistry programs targeting CNS receptors frequently encounter metabolic instability and poor BBB penetration from basic piperidine scaffolds (pKaH ~10.5-11.2). (S)-1-Benzyl-3,3-difluoropiperidin-4-ol addresses both challenges via its gem-difluoro moiety-reducing basicity by ~3.5 log units (pKa ~7.5) for enhanced passive membrane permeability while blocking CYP-mediated C3 oxidation. • Enantiopure (>99% ee); validated EDCI/HOBt coupling compatibility for automated parallel synthesis • Three orthogonal diversification handles: N-benzyl, C4-(S)-OH, C3-gem-F₂ • Structurally related to potent S1R ligands (Ki 1.8-5.3 nM) with demonstrated brain penetration in murine models

Molecular Formula C12H15F2NO
Molecular Weight 227.25 g/mol
Cat. No. B12441838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Benzyl-3,3-difluoropiperidin-4-ol
Molecular FormulaC12H15F2NO
Molecular Weight227.25 g/mol
Structural Identifiers
SMILESC1CN(CC(C1O)(F)F)CC2=CC=CC=C2
InChIInChI=1S/C12H15F2NO/c13-12(14)9-15(7-6-11(12)16)8-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2/t11-/m0/s1
InChIKeyGQTXKSUYTZFNET-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-Benzyl-3,3-difluoropiperidin-4-ol: Physicochemical Profile and Structural Classification for Procurement Evaluation


(S)-1-Benzyl-3,3-difluoropiperidin-4-ol (CAS 2375653-10-2) is a chiral, gem-difluorinated piperidine derivative with molecular formula C₁₂H₁₅F₂NO and molecular weight 227.25 g/mol [1]. The compound belongs to the 3,3-difluoropiperidin-4-ol scaffold class, which is recognized as a privileged building block in medicinal chemistry for CNS-targeted drug discovery [2]. Its structure features three orthogonal functional handles: an N-benzyl protecting group, a C4 secondary alcohol, and a gem-difluoro moiety at C3 that profoundly modulates the piperidine nitrogen's basicity (predicted pKa ~7.5 vs ~10.5–11.2 for non-fluorinated analogs) . The (S)-enantiomer (CAS 2375653-10-2) is the stereochemically defined form, with the (R)-enantiomer available under CAS 2375653-11-3, enabling enantiopure procurement at >99% ee .

Why Non-Fluorinated 1-Benzylpiperidin-4-ol or Achiral 3,3-Difluoropiperidine Building Blocks Cannot Substitute (S)-1-Benzyl-3,3-difluoropiperidin-4-ol


The gem-difluoro substitution at C3 is not an incremental modification—it fundamentally alters the physicochemical identity of the piperidine scaffold. In non-fluorinated 1-benzylpiperidin-4-ol, the piperidine nitrogen retains high basicity (pKaH ~10.5–11.2), remaining predominantly protonated at physiological pH, which impairs blood-brain barrier (BBB) penetration and limits CNS bioavailability [1]. Introduction of the gem-difluoro group reduces the conjugate acid pKa by approximately 3.0–3.7 log units (to ~7.5), shifting the protonation equilibrium toward the neutral, membrane-permeable free base [2]. Additionally, the C3 position of piperidine rings is a known metabolic hotspot for CYP450-mediated oxidation; the gem-difluoro group blocks this pathway, conferring metabolic stability that non-fluorinated analogs lack [3]. Achiral 3,3-difluoropiperidine building blocks lack both the N-benzyl protecting group and the C4 chiral alcohol, eliminating two synthetic handles essential for downstream diversification. The (S)-configured C4 hydroxyl is critical for stereospecific target engagement, as demonstrated by enantiomer-dependent differences in dopamine D2 receptor binding (up to 13-fold) among related difluoropiperidine scaffolds [4].

Quantitative Differentiation Evidence for (S)-1-Benzyl-3,3-difluoropiperidin-4-ol vs. Closest Analogs: pKa, LogP, Metabolic Stability, Chiral Selectivity, and Synthetic Utility


Piperidine Nitrogen Basicity Reduction: Predicted pKa ~7.5 for (S)-1-Benzyl-3,3-difluoropiperidin-4-ol vs. pKaH ~10.5–11.2 for Non-Fluorinated 1-Benzylpiperidin-4-ol (ΔpKa ≈ −3.0 to −3.7)

The gem-difluoro group at C3 exerts a strong electron-withdrawing inductive effect on the piperidine nitrogen, reducing its conjugate acid pKa by approximately 3.0–3.7 log units. The predicted pKa of (R)-1-benzyl-3,3-difluoropiperidin-4-ol is ~7.5, compared to ~10.5 for the non-fluorinated 1-benzylpiperidin-4-ol analog and ~11.2 for the parent piperidine scaffold . This is consistent with the experimentally validated ΔpKa = 3.14 reported for 4,4-difluoropiperidine versus piperidine in the systematic study by Melnykov et al. (2023), and with the predicted pKa of 6.51 for 3,3-difluoropiperidine [1]. At physiological pH 7.4, the target compound exists predominantly in the neutral free-base form, whereas non-fluorinated analogs remain largely protonated and ionized, a state associated with poor passive membrane permeability and reduced CNS exposure [2].

pKa modulation CNS drug design blood-brain barrier penetration gem-difluoro effect

Lipophilicity Modulation: Predicted LogP ~1.8 for (S)-1-Benzyl-3,3-difluoropiperidin-4-ol vs. LogP ~1.2–1.6 for Non-Fluorinated 1-Benzylpiperidin-4-ol

Gem-difluoro substitution at C3 modulates lipophilicity in a nuanced manner. The predicted LogP for (R)-1-benzyl-3,3-difluoropiperidin-4-ol is ~1.8, compared to experimentally determined LogP values of 1.38–1.64 for non-fluorinated 1-benzylpiperidin-4-ol [1]. This represents a modest increase of approximately 0.2–0.6 LogP units, placing the compound within the optimal CNS drug-like range (LogP 1–3). Critically, the increase in lipophilicity from fluorination is counterbalanced by the hydrogen-bonding capacity of the C4 hydroxyl group (H-bond donor count = 1, acceptor count = 4), preventing excessive lipophilicity that could lead to high tissue binding, poor solubility, and off-target promiscuity [2]. The balanced LogP, combined with the reduced basicity (pKa ~7.5), positions this compound favorably within CNS multiparameter optimization (MPO) scoring frameworks .

LogP lipophilicity CNS multiparameter optimization fluorination effects

Metabolic Oxidation Resistance at the C3 Position: Gem-Difluoro Substitution Blocks CYP-Mediated Oxidation Demonstrated in Liver Microsome Assays

The C3 position of the piperidine ring is a well-established metabolic hotspot susceptible to oxidative metabolism by cytochrome P450 enzymes . The gem-difluoro substitution at this position introduces a strong electron-withdrawing environment and replaces oxidizable C–H bonds with inert C–F bonds, effectively blocking this metabolic pathway. Direct experimental evidence from the structurally related difluorinated reduced haloperidol analogue (±)-2 demonstrated that it cannot be oxidized back to the corresponding haloperidol analogue in human liver microsomes, whereas the non-fluorinated reduced haloperidol (±)-1 undergoes rapid CYP-mediated re-oxidation to haloperidol [1]. Metabolite identification studies confirmed that the two fluorine atoms block oxidation of the secondary alcohol, with the haloperidol-type metabolite (compound 3) undetectable in mouse liver microsome incubations [1]. The systematic study by Melnykov et al. (2023) further demonstrated that intrinsic microsomal clearance measurements show high metabolic stability across mono- and difluorinated piperidine derivatives, with the sole exception being the 3,3-difluoroazetidine derivative [2].

metabolic stability CYP450 oxidation liver microsomes gem-difluoro blockade

Chiral Differentiation: (S)- vs. (R)-Enantiomer Divergence in Dopamine D2 Receptor Binding (13-Fold Difference) Within the Difluoropiperidine Scaffold Class

The stereochemistry at the C4 position is pharmacologically consequential. Direct binding data from the closely related difluorinated reduced haloperidol scaffold (Table 1, Gao et al. 2023) demonstrate that the (S)- and (R)-enantiomers exhibit dramatically different affinities for dopamine receptor subtypes, despite comparable sigma-1 receptor binding [1]. Specifically, for the difluorinated analogues: the (S)-(+) enantiomer showed D2R Ki = 23,678 nM, while the (R)-(−) enantiomer showed D2R Ki = 1,803 nM—a 13.1-fold difference. For D3R, the divergence was even greater: (S)-(+) Ki = 34,051 nM vs. (R)-(−) Ki = 5,262 nM (6.5-fold). For D4R: (S)-(+) Ki = 384 nM vs. (R)-(−) Ki = 36.9 nM (10.4-fold). Importantly, both enantiomers retained comparable nanomolar affinity for the sigma-1 receptor (S1R): (S)-(+) Ki = 3.6 nM vs. (R)-(−) Ki = 5.3 nM [1]. This enantiomer-specific D2R/D3R/D4R selectivity profile, while derived from a structurally distinct compound, establishes the principle that the C4 stereocenter in 3,3-difluoropiperidin-4-ol scaffolds profoundly influences dopaminergic receptor engagement .

enantiomeric differentiation D2 dopamine receptor sigma-1 receptor stereospecific binding

Synthetic Building Block Versatility: Three Orthogonal Functional Handles Enable Divergent Derivatization with Validated Amide Coupling Compatibility

(S)-1-Benzyl-3,3-difluoropiperidin-4-ol offers three chemically orthogonal functional handles for sequential derivatization, distinguishing it from simpler achiral building blocks such as 3,3-difluoropiperidine (2 handles, no chirality) or 3,3-difluoropiperidin-4-ol without N-substitution (2 handles, chiral but lacking the N-benzyl protecting group) [1]. The N-benzyl group can be selectively removed via catalytic hydrogenolysis to expose a secondary amine for further diversification. The C4 secondary alcohol is amenable to acylation, sulfonylation, carbamoylation, oxidation to the ketone, or conversion to a leaving group for nucleophilic displacement. Stability studies confirm compatibility with standard amide coupling reagents including EDCI/HOBt, enabling incorporation into automated parallel synthesis workflows . The gem-difluoro group, while chemically inert under most conditions, provides the critical pKa and metabolic stability advantages described above. This trifunctional architecture allows the compound to serve as a central chiral intermediate from which diverse compound libraries can be generated through sequential, chemoselective transformations . Synthesis typically proceeds via DAST-mediated fluorination of 1-benzylpiperidin-4-one, a route compatible with kilogram-scale production .

chiral building block orthogonal functionalization amide coupling N-debenzylation medicinal chemistry diversification

Sigma-1 Receptor Ligand Potential: Class-Level Affinity Inference from Difluorinated Reduced Haloperidol Analogues (S1R Ki = 1.8–5.3 nM)

While no direct sigma-1 receptor (S1R) binding data are published for (S)-1-Benzyl-3,3-difluoropiperidin-4-ol itself, the 3,3-difluoropiperidin-4-ol scaffold is a core structural element of the potent S1R ligand class exemplified by the difluorinated reduced haloperidol analogue (±)-2 [1]. Compound (±)-2 exhibited S1R Ki = 1.8 ± 0.52 nM, with the individual enantiomers showing comparable affinity: (+)-(S)-2 Ki = 3.6 ± 0.8 nM and (−)-(R)-2 Ki = 5.3 ± 0.6 nM [1]. For context, the clinically used S1R ligand haloperidol has S1R Ki = 4.8 ± 0.54 nM, while reduced haloperidol enantiomers show S1R Ki = 7.7–10.2 nM [1]. Compound (±)-2 was further demonstrated to facilitate BDNF release from primary mouse cortical astrocytes at concentrations as low as 100 nM, distribute to brain tissue following intraperitoneal administration (Cmax ~0.17 μg/g, ~100-fold above S1R Ki), and reverse scopolamine-induced learning deficits in an active avoidance task in mice [2]. The selectivity profile of (±)-2 across 45 screened targets revealed S1R as the primary target, with only S2R (Ki = 18.4 nM) and histamine H1 receptor (Ki = 407.9 nM) identified as potential off-targets; notably, no interaction with muscarinic receptors (M1–M5) was observed, differentiating it from the clinical candidate ANAVEX 2-73 [3]. These data establish the 3,3-difluoropiperidin-4-ol scaffold as a validated pharmacophore for S1R engagement, though direct binding data for (S)-1-Benzyl-3,3-difluoropiperidin-4-ol itself remain absent from the published literature.

sigma-1 receptor S1R agonist BDNF secretion cognitive impairment CNS therapeutics

High-Impact Application Scenarios for (S)-1-Benzyl-3,3-difluoropiperidin-4-ol in Drug Discovery and Chemical Biology


CNS Drug Discovery: Sigma-1 Receptor-Targeted Library Synthesis with Intrinsic BBB-Penetrant Physicochemical Properties

For medicinal chemistry programs targeting the sigma-1 receptor (S1R) for cognitive impairment, Alzheimer's disease, or neuropathic pain, (S)-1-Benzyl-3,3-difluoropiperidin-4-ol provides a chiral scaffold whose gem-difluoro group pre-equips derivatives with reduced basicity (predicted pKa ~7.5) and moderate lipophilicity (predicted LogP ~1.8)—both within optimal CNS MPO ranges [1]. The related difluorinated reduced haloperidol scaffold has demonstrated S1R Ki values of 1.8–5.3 nM, BDNF secretion enhancement at 100 nM, brain penetration in mice (Cmax ~0.17 μg/g, ~100-fold above S1R Ki), and in vivo cognitive efficacy in the scopolamine-induced active avoidance deficit model [2]. Library synthesis can be initiated via EDCI/HOBt-mediated amide coupling at the C4 hydroxyl, followed by N-debenzylation and diversification of the secondary amine, generating structurally diverse S1R ligand candidates from a single enantiopure starting material .

Dopamine Receptor Subtype Selectivity Engineering via C4 Stereochemical Control

The substantial enantiomer-dependent divergence in dopamine D2, D3, and D4 receptor binding observed in the 3,3-difluoropiperidin-4-ol scaffold class—up to 13.1-fold for D2R between (S) and (R) enantiomers of the structurally related difluorinated reduced haloperidol analogues [1]—positions (S)-1-Benzyl-3,3-difluoropiperidin-4-ol as a strategic starting point for programs requiring precise dopaminergic selectivity. Researchers developing D4 receptor-selective ligands (relevant to L-DOPA-induced dyskinesias in Parkinson's disease) or D3 receptor modulators (relevant to addiction and schizophrenia) can exploit the stereochemical differentiation at C4 to bias receptor subtype engagement. The N-benzyl group can be replaced with diverse arylalkyl or heteroarylalkyl moieties to further tune dopamine receptor subtype selectivity, while the C4 hydroxyl can be derivatized to modulate pharmacokinetic properties [2].

Metabolically Stabilized Piperidine Bioisostere Replacement in Lead Optimization

When a lead compound contains a metabolically labile piperidine ring—particularly one undergoing rapid CYP-mediated oxidation at the C3 position—(S)-1-Benzyl-3,3-difluoropiperidin-4-ol can serve as a drop-in bioisosteric replacement fragment. The gem-difluoro group blocks the primary oxidative metabolic pathway while preserving the hydrogen-bonding capacity of the C4 hydroxyl and maintaining acceptable lipophilicity [1]. The systematic study by Melnykov et al. (2023) confirmed high intrinsic microsomal stability for difluorinated piperidines, and the ACS Chemical Neuroscience study directly demonstrated that the gem-difluoro group prevents re-oxidation to the corresponding ketone (haloperidol analogue) in both human and mouse liver microsomes [2]. This metabolic blockade is particularly valuable for CNS programs where extended brain exposure is required, as demonstrated by the sustained brain concentrations (0.083–2 h post-dose) of the related difluorinated compound in mice .

Chiral Building Block Procurement for Parallel Library Synthesis with Automated Amide Coupling Workflows

For high-throughput medicinal chemistry groups, (S)-1-Benzyl-3,3-difluoropiperidin-4-ol offers validated compatibility with automated amide bond formation using EDCI/HOBt coupling conditions [1], enabling rapid parallel derivatization of the C4 hydroxyl with diverse carboxylic acid building blocks. The enantiopure material is available at >99% ee, ensuring that stereochemical integrity is maintained throughout library synthesis [1]. Post-coupling N-debenzylation via catalytic hydrogenolysis exposes the secondary amine for a second round of diversification (reductive amination, sulfonylation, or urea formation), while the gem-difluoro group remains chemically orthogonal throughout. This sequential three-step diversification strategy (C4-OH acylation → N-debenzylation → N-functionalization) can generate hundreds of unique, stereochemically pure compounds from a single building block, maximizing library diversity while minimizing procurement complexity and inventory costs [2].

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